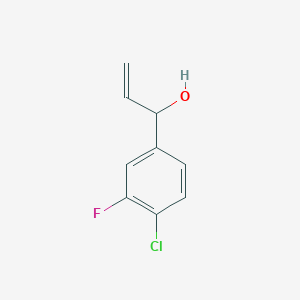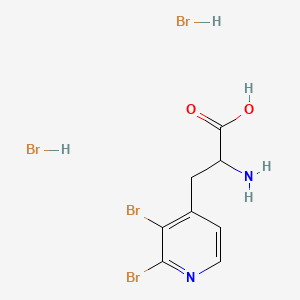
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoicaciddihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is a chemical compound with the molecular formula C8H10Br2N2O2·2HBr It is a derivative of pyridine and is characterized by the presence of two bromine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an amino group and a propanoic acid moiety. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring may play a role in its reactivity and binding to target molecules. The amino and propanoic acid groups can also contribute to its overall activity by facilitating interactions with biological molecules or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide: This compound is similar but contains only one bromine atom on the pyridine ring.
2-Amino-3-(3,4-dibromopyridin-2-yl)propanoic acid dihydrobromide: Another similar compound with bromine atoms at different positions on the pyridine ring.
Uniqueness
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is unique due to the specific positioning of the bromine atoms on the pyridine ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure may result in distinct properties and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H10Br4N2O2 |
|---|---|
Molekulargewicht |
485.79 g/mol |
IUPAC-Name |
2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid;dihydrobromide |
InChI |
InChI=1S/C8H8Br2N2O2.2BrH/c9-6-4(1-2-12-7(6)10)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H |
InChI-Schlüssel |
CETMZGHANRXLLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CC(C(=O)O)N)Br)Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
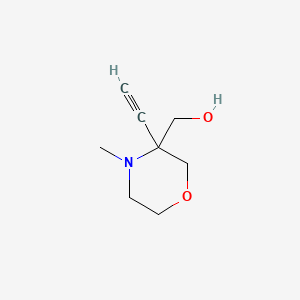
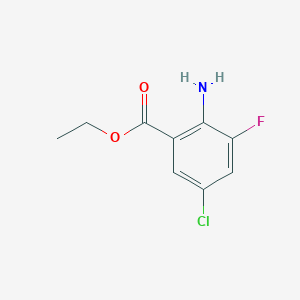
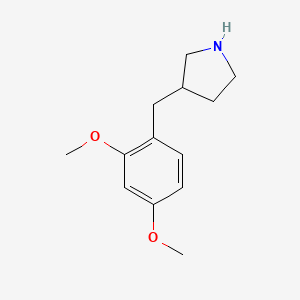
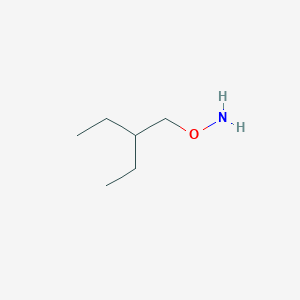
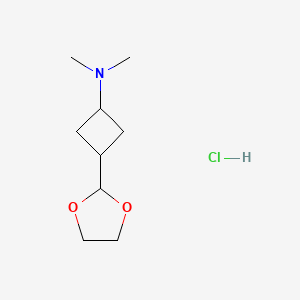
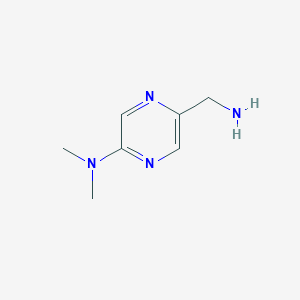
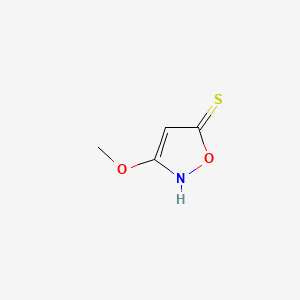
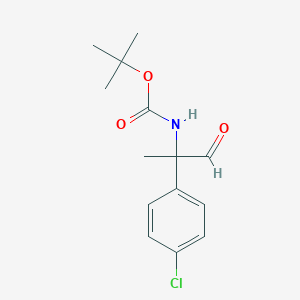
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)
